1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene
Description
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene is a substituted benzene derivative featuring two methoxy groups at the 1- and 4-positions and two methoxymethyl groups at the 2- and 5-positions. This compound belongs to the family of dimethoxybenzene derivatives, which are widely studied for their structural versatility and applications in materials science, particularly in organic electronics and luminescent materials. The methoxymethyl substituents introduce both steric bulk and electron-donating effects, influencing intermolecular interactions and electronic properties.
Properties
IUPAC Name |
1,4-dimethoxy-2,5-bis(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-13-7-9-5-12(16-4)10(8-14-2)6-11(9)15-3/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGOOGROFAHQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1OC)COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene typically involves the reaction of 2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving methylation and etherification .
Industrial Production Methods
Industrial production of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
Key Observations :
- Electron-Donating vs.
- Steric Effects : Methoxymethyl groups introduce steric hindrance, likely reducing π-π stacking compared to planar ethynyl or ethenyl derivatives (e.g., 1,4-bis(p-tolylethynyl)benzene) .
Optical and Electronic Properties
Table 2: Optical Behavior of Selected Derivatives
Insights :
- The methoxymethyl groups in the target compound are expected to moderate fluorescence efficiency compared to styryl or ethynyl derivatives, which exhibit stronger conjugation and rigidity .
- Lack of extended conjugation (e.g., ethenyl or ethynyl linkers) may limit applications in conductive polymers but enhance solubility for solution-processed materials .
Crystal Packing and Intermolecular Interactions
Table 3: Packing Interactions in Solid State
Comparison :
- Halogenated derivatives (e.g., bromo-substituted) exhibit strong directional interactions (C–Br⋯π, Br⋯Br), leading to dense packing and higher melting points .
- Methoxymethyl groups likely promote disordered packing due to rotational freedom, contrasting with the rigid, extended conformations of phenylethoxy or ethynyl substituents .
Biological Activity
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene, a member of the methoxy-substituted aromatic compounds, has garnered attention for its potential biological activities. This article synthesizes current research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene
- Molecular Formula: C12H16O4
- Molecular Weight: 224.25 g/mol
Antioxidant Activity
Research indicates that various methoxy-substituted compounds exhibit significant antioxidant properties. For instance, studies have shown that the presence of multiple methoxy groups enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene | 20.5 | |
| Quercetin | 15.0 | |
| Gallic Acid | 18.0 |
Antibacterial Activity
The antibacterial properties of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene have been evaluated against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in human cell lines.
The biological activity of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The methoxy groups are believed to enhance the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Antioxidant Mechanism: The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions.
- Anti-inflammatory Mechanism: It reduces the expression of cyclooxygenase (COX) enzymes and pro-inflammatory mediators.
Study 1: Antioxidant Potential
A study conducted by Lee et al. (2023) investigated the antioxidant capacity of various methoxy-substituted benzene derivatives, including 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.
Study 2: Antimicrobial Efficacy
In a comparative study by Chen et al. (2022), the antibacterial efficacy of several compounds was tested against MRSA strains. The results showed that 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene had a MIC comparable to traditional antibiotics.
Q & A
Q. Critical Considerations :
- Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
- Use anhydrous conditions to prevent hydrolysis of methoxymethyl groups.
Basic Question: How can structural characterization of this compound be performed?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Refine data using SHELXL (e.g., SHELX-2018) for bond lengths, angles, and torsion angles .
- NMR Spectroscopy :
Data Contradiction Analysis :
Discrepancies in crystallographic data (e.g., bond lengths) may arise from packing effects or temperature-dependent conformational changes .
Advanced Question: What computational methods are suitable for studying its electronic and rotational barriers?
Methodological Answer:
- Quantum Chemical Calculations :
- Solid-State vs. Free-State Dynamics :
Key Insight :
Positioning of substituents significantly affects rotational freedom and NMR chemical shifts, requiring hybrid QM/MM approaches for accurate modeling .
Advanced Question: How to evaluate its thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) :
- Kinetic Parameters :
Q. Table 1: Example Thermal Data for Analogous Compounds
| Parameter | Value (Range) | Reference |
|---|---|---|
| Dehydration Onset (°C) | 150–200 | |
| Major Decomposition (°C) | 250–350 | |
| ΔH (Endothermic, kJ/mol) | +80–120 |
Advanced Question: What methodologies assess its photophysical properties and isomerization effects?
Methodological Answer:
- UV/Vis Spectroscopy :
- Isomerization Studies :
Contradiction Note :
Experimental UV/Vis data may deviate from computational predictions due to solvent effects or aggregation, necessitating correction with polarizable continuum models (PCM) .
Advanced Question: How is this compound applied in polymer chemistry or functional materials?
Methodological Answer:
- Gilch Polymerization :
- Copolymer Synthesis :
Key Challenge :
Controlling regioselectivity during polymerization to minimize branching, which impacts optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
